(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a Z-configured exocyclic double bond and distinct substituents. The core structure comprises a dihydrobenzofuranone scaffold substituted with a 4-ethylpiperazinylmethyl group at position 7, a hydroxy group at position 6, and a 5-methylfuran-2-ylmethylidene moiety at position 2.
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-22-8-10-23(11-9-22)13-17-18(24)7-6-16-20(25)19(27-21(16)17)12-15-5-4-14(2)26-15/h4-7,12,24H,3,8-11,13H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCNGQODCNTVOE-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(O4)C)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It belongs to the class of benzofuran derivatives, which are known for various biological activities, including anti-cancer and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features several functional groups that contribute to its biological activity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, while the furan and benzofuran components may enhance lipophilicity and receptor binding affinity.
The biological activity of this compound is hypothesized to involve interactions with specific receptors in the central nervous system or tumor cells. Research indicates that benzofuran derivatives can modulate neurotransmitter systems, potentially influencing pathways related to anxiety, depression, and cancer cell proliferation.
Biological Activity Overview
Research findings suggest that compounds with similar structures exhibit a range of pharmacological effects:
| Activity | Description |
|---|---|
| Anticancer | Inhibitory effects on various cancer cell lines, including breast and prostate cancer. |
| Neuropharmacological | Potential modulation of serotonin and dopamine receptors, indicating possible antidepressant effects. |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that structural modifications similar to those in (2Z)-7 can enhance anticancer properties.
- Neuropharmacological Effects : Another investigation revealed that compounds with a piperazine group showed increased binding affinity for serotonin receptors, which could translate into enhanced antidepressant effects. In animal models, these compounds reduced depressive-like behavior significantly compared to controls.
- Anti-inflammatory Properties : A recent study reported that a similar benzofuran compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Synthesis Methods
The synthesis of (2Z)-7 involves multiple steps:
- Formation of the benzofuran core.
- Introduction of the hydroxyl group at position 6.
- Functionalization to incorporate the piperazine and furan substituents.
Common methods include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the benzofuran-3-one core but differ in substituents, leading to variations in physicochemical and biological properties. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Solubility: The target compound’s 4-ethylpiperazinyl group may improve aqueous solubility compared to analogs with non-polar groups like piperidine . The 5-methylfuran substituent likely increases lipophilicity relative to the trimethoxybenzylidene group in ’s compound, which contains polar methoxy groups .
The hydroxyethylpiperazine variant () demonstrates enhanced hydrogen-bonding capacity, which could improve receptor affinity in aqueous environments .
Structural Flexibility :
- Piperazine derivatives (target compound, ) offer modularity for chemical modifications, enabling optimization of pharmacokinetic profiles. In contrast, piperidine-based analogs () may exhibit rigid binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
